molecular formula C18H19N5O2S B6420729 2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide CAS No. 890638-10-5

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide

Cat. No.: B6420729
CAS No.: 890638-10-5
M. Wt: 369.4 g/mol
InChI Key: OMMQNJXPOQVDAR-UHFFFAOYSA-N
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Description

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide is a compound characterized by its unique molecular structure and functional groups. Its synthesis and applications extend across various fields, including medicinal chemistry, biochemistry, and industrial processes. The compound's distinct structural features, such as the methoxyphenyl and tetrazole moieties, contribute to its chemical behavior and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide typically involves multistep reactions, starting from readily available precursors. One common method includes:

  • Nucleophilic substitution reactions between 4-methoxyphenyl derivatives and azide compounds to introduce the tetrazole ring.

  • Subsequent reactions to form the sulfanyl linkage through thiol-based intermediates.

  • Amidation reactions with 3-methylphenylamine to yield the final propanamide structure.

Industrial Production Methods In industrial settings, optimizing reaction conditions such as temperature, pressure, solvent choice, and catalysts is crucial for maximizing yield and purity. Advanced techniques like continuous flow chemistry might be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The methoxyphenyl group can undergo oxidative transformations.

  • Reduction: The nitro group, if present, can be reduced under suitable conditions.

  • Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: Acidic or basic catalysts, depending on the nature of substituents.

Major Products Formed Depending on the specific reaction pathway, products may include oxidized derivatives of the methoxyphenyl moiety, reduced amine derivatives, and substituted tetrazole structures.

Scientific Research Applications

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide holds significant promise in various research areas:

  • Chemistry: Used as a ligand in coordination chemistry and catalyst design.

  • Biology: Investigated for its biological activities, including potential antimicrobial and antitumor properties.

  • Medicine: Studied for its therapeutic potential in treating diseases due to its structural similarity to known pharmacophores.

  • Industry: Employed in the development of new materials and polymers with specific properties.

Comparison with Similar Compounds

Comparison with Other Compounds Compared to other similar tetrazole derivatives, this compound's unique combination of methoxyphenyl and 3-methylphenyl groups provides distinct electronic and steric properties, influencing its reactivity and biological activity.

List of Similar Compounds

  • 2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide.

  • 2-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide.

That’s it! Pretty wild to consider all the tiny ways these compounds are designed and used, right? Anything you want to know more about?

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-5-4-6-14(11-12)19-17(24)13(2)26-18-20-21-22-23(18)15-7-9-16(25-3)10-8-15/h4-11,13H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMQNJXPOQVDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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